{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid
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Description
“{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid” is a chemical compound with a molecular weight of 329.33 and a molecular formula of C12H15N3O6S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a nitro group, a phenyl ring, a sulfonyl group, and an amino acetic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted melting point of 216.13° C, a predicted boiling point of 585.4° C at 760 mmHg, a predicted density of 1.5 g/cm3, and a predicted refractive index of n20D 1.62 .Safety and Hazards
Mechanism of Action
Target of action
The pyrrolidine ring is a common feature in many biologically active compounds . It is often involved in interactions with various proteins and enzymes, contributing to the compound’s overall biological activity .
Mode of action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. The presence of the nitro group and the sulfonyl group could potentially be involved in various types of chemical reactions or interactions with biological targets .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have diverse biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring can influence the physicochemical properties of the compound, which in turn can affect its adme properties .
Result of action
Compounds with similar structures have been found to have diverse biological activities .
Properties
IUPAC Name |
2-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6S/c16-12(17)8-13-22(20,21)9-3-4-10(11(7-9)15(18)19)14-5-1-2-6-14/h3-4,7,13H,1-2,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJVNKHBCYPSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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